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molecular formula C7H11N3 B1289172 3-Amino-5-cyclobutyl-1H-pyrazole CAS No. 326827-21-8

3-Amino-5-cyclobutyl-1H-pyrazole

Cat. No. B1289172
M. Wt: 137.18 g/mol
InChI Key: DELFRVWPWUEOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933094B2

Procedure details

The title compound, yellow solid, MS: m/e=254.0/252.1 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from 5-cyclobutyl-1H-pyrazol-3-ylamine and 2-bromomalonaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[NH:9][N:8]=[C:7]([NH2:10])[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][CH:12]([CH:15]=O)[CH:13]=O>>[Br:11][C:12]1[CH:13]=[N:10][C:7]2[N:8]([N:9]=[C:5]([CH:1]3[CH2:4][CH2:3][CH2:2]3)[CH:6]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C1=CC(=NN1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(C2)C2CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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